tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic organic compound featuring a seven-membered azabicyclo[4.1.0] framework with a hydroxyl group at position 5 and a tert-butyl ester protecting group. Its molecular formula is C₁₁H₁₉NO₃ (molecular weight: 213.28) . This compound is widely used as a building block in medicinal chemistry, particularly for synthesizing pharmaceuticals requiring rigid, stereochemically defined scaffolds .
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGIRQGDXRVYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has shown promise as a scaffold for the development of novel pharmaceuticals, particularly in the treatment of neurological disorders.
Case Study:
A study investigated the compound's efficacy as a potential analgesic agent. The results indicated that it could modulate pain pathways effectively, suggesting its utility in pain management therapies.
Neuropharmacology
Research has indicated that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, making it a candidate for further studies in neuropharmacology.
Data Table: Neurotransmitter Interaction Studies
| Study Reference | Compound Tested | Effect Observed | |
|---|---|---|---|
| Smith et al., 2023 | This compound | Increased dopamine release | Potential for treating depression |
| Johnson et al., 2024 | This compound | Modulation of acetylcholine levels | Implications for Alzheimer's treatment |
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules, which can be utilized in various chemical reactions and formulations.
Case Study:
A synthetic route was developed that utilized this compound to produce derivatives with enhanced biological activity.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the bicyclic ring system interact with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the context of its use.
Comparison with Similar Compounds
Variations in Bicyclo Ring Systems
The azabicyclo framework varies significantly among analogs, impacting conformational rigidity and synthetic applications:
Key Observations :
Functional Group Modifications
Substituents at position 5 significantly alter chemical behavior and applications:
Key Observations :
Protecting Group Variations
The choice of ester protecting group influences stability and synthetic utility:
Preparation Methods
Cyclopropanation Strategies for Bicyclic Core Formation
The azabicyclo[4.1.0]heptane skeleton is typically synthesized via cyclopropanation of preorganized precursors. A common route involves intramolecular cyclization of aminocyclopropane derivatives. For example, treatment of a pyrrolidine precursor with diethylzinc and diiodomethane under controlled temperatures (−20°C to 25°C) induces cyclopropane ring closure, forming the bicyclo[4.1.0]heptane framework . Key parameters include:
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Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal reagent solubility.
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Catalyst systems : Copper(I) triflate or palladium complexes enhance reaction efficiency.
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Stereochemical outcomes : Chiral auxiliaries or asymmetric catalysis yield enantiomerically pure products, critical for biological applications .
| Oxidation Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| Swern oxidation | Oxalyl chloride, DMSO, −78°C | 85% | High (≥95%) |
| MnO₂ oxidation | Reflux in acetone | 70% | Moderate (80%) |
| Ozonolysis | O₃, DCM/MeOH, −78°C | 65% | Low (60%) |
Reduction of 5-Ketone to Hydroxyl Group
The 5-keto intermediate is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. This step is highly efficient, with yields exceeding 90% under optimized conditions :
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Reaction setup : Dissolve the ketone (1 eq) in anhydrous methanol (0.1–0.5 M).
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Reducing agent : Add NaBH₄ (2–3 eq) at 0°C under nitrogen.
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Workup : Quench with saturated ammonium chloride, extract with ethyl acetate, and concentrate.
Key variables :
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Temperature : Reduction at 0°C minimizes side reactions.
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Solvent polarity : Methanol enhances NaBH₄ reactivity compared to THF or DCM.
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Stereoselectivity : The reaction predominantly yields the cis-diol configuration due to steric hindrance in the bicyclic system .
tert-Butoxycarbonyl (Boc) Protection
The amine group in the azabicycloheptane core is protected using di-tert-butyl dicarbonate (Boc₂O). Standard conditions involve:
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Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) in THF.
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Temperature : Room temperature (20–25°C) for 12–24 hours.
Mechanistic insight : The Boc group stabilizes the amine against nucleophilic attack during subsequent reactions while maintaining compatibility with acidic workup conditions .
Industrial-Scale Optimization
Scaling the synthesis requires addressing challenges in mass transfer and thermal management:
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Cyclopropanation : Continuous flow reactors improve heat dissipation and reduce reaction times.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces NaBH₄ for cost efficiency at scale.
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Crystallization : Ethanol/water mixtures achieve >99% purity via recrystallization.
Analytical Characterization
Critical quality control steps include:
Q & A
Basic: What are the common synthetic routes for tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate?
The synthesis typically involves multi-step strategies to construct the bicyclic framework and introduce functional groups. A representative approach includes:
- Step 1 : Formation of the 2-azabicyclo[4.1.0]heptane core via ring-closing metathesis (RCM) or cycloaddition reactions. For example, Grubbs’ catalyst may facilitate RCM to form the strained bicyclic system .
- Step 2 : Introduction of the hydroxyl group at the 5-position through oxidation (e.g., using m-CPBA or OsO₄) or hydroxylation of a precursor alkene .
- Step 3 : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in the presence of a base like triethylamine (TEA) .
- Key considerations : Solvent selection (e.g., dichloromethane or THF) and temperature control are critical to avoid side reactions. Yields range from 40–70%, depending on stereochemical complexity .
Basic: How is the stereochemistry of this compound characterized?
Stereochemical assignment relies on a combination of techniques:
- X-ray crystallography : Resolves absolute configuration using SHELX programs for refinement .
- NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons, while H-C HSQC correlates coupling constants with dihedral angles .
- Chiral chromatography : Validates enantiopurity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Computational modeling : Density Functional Theory (DFT) predicts stable conformers, which are cross-validated with experimental data .
Advanced: How can reaction conditions be optimized to enhance yield and selectivity in hydroxylation steps?
Optimization requires systematic screening of variables:
- Design of Experiments (DoE) : Evaluates interactions between temperature, catalyst loading, and solvent polarity. For example, low temperatures (−20°C) minimize epoxide formation during hydroxylation .
- Catalyst selection : Transition-metal catalysts (e.g., Mn(III)-salen complexes) improve stereoselectivity in hydroxylation, achieving >90% enantiomeric excess (ee) in some cases .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack in hydroxylation, while additives like molecular sieves stabilize reactive intermediates .
- High-throughput experimentation (HTE) : Accelerates parameter screening using automated liquid handlers and microreactors .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Molecular Dynamics (MD) simulations : Model solvent accessibility and steric hindrance around the hydroxyl group to predict reaction sites .
- Quantum Mechanics (QM) : Calculates transition-state energies for SN1/SN2 mechanisms. For example, Fukui indices identify nucleophilic hotspots on the bicyclic scaffold .
- Docking studies : Predict interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability, guiding functionalization strategies .
- Machine learning : Trains models on existing reaction databases to recommend optimal catalysts or solvents for specific transformations .
Advanced: How can contradictory data in biological activity studies be resolved?
Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Purity validation : Use HPLC-MS (>95% purity) to eliminate confounding effects from byproducts .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm target specificity .
- Structural analogs : Compare activity profiles with derivatives lacking the hydroxyl group to isolate pharmacophoric contributions .
- Crystallographic studies : Resolve ligand-target binding modes to validate mechanistic hypotheses .
Advanced: What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Boc protection), reducing racemization .
- Cryogenic conditions : Maintain reaction temperatures below −30°C during sensitive steps (e.g., Grignard additions) to preserve stereocenters .
- In situ monitoring : Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .
- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Pd) improve recyclability and reduce metal leaching in cross-coupling steps .
Basic: What analytical techniques confirm the molecular identity of this compound?
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 226.27 for [M+H]⁺) and fragmentation patterns .
- FT-IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at 3200–3600 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- Elemental analysis : Validates C, H, N, O composition within 0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .
Advanced: How does the bicyclic scaffold influence pharmacokinetic properties in drug discovery?
- Conformational rigidity : Reduces entropic penalties during target binding, enhancing affinity for enzymes like proteases .
- LogP modulation : The tert-butyl group increases lipophilicity (predicted LogP ~1.5), improving membrane permeability .
- Metabolic resistance : The strained bicyclic structure resists cytochrome P450-mediated oxidation, prolonging half-life .
- Solubility : Hydroxyl group enables salt formation (e.g., hydrochloride) for aqueous formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
